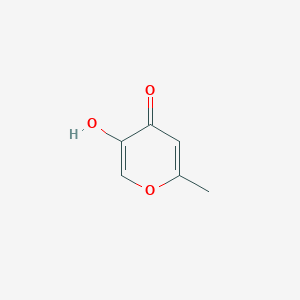

5-Hydroxy-2-methyl-4H-pyran-4-one

概要

説明

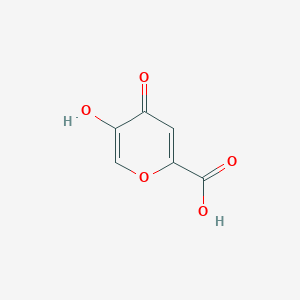

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as Kojic acid, is a member of the pyrone family . It is a structural constituent of many natural, non-natural, drug candidates, and synthetic compounds .

Synthesis Analysis

A series of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were synthesized and their antiglioma activities were evaluated . The most active compound exhibited promising anti-proliferative activity against glioma HT1080 cells and U87 cells .Molecular Structure Analysis

The molecular formula of 5-Hydroxy-2-methyl-4H-pyran-4-one is C6H6O3 . Its molecular weight is 126.11 g/mol . The IUPAC Standard InChI is InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 .Chemical Reactions Analysis

5-Hydroxy-2-methyl-4H-pyran-4-one is a significant substrate for the synthesis of several useful dihydropyrano and their corresponding spiro-pyrano derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 126.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has no rotatable bond count .科学的研究の応用

Pharmaceutical Industry

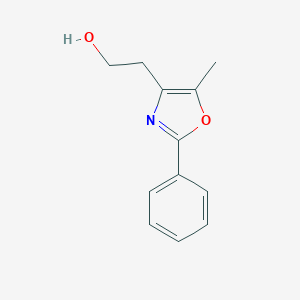

Kojic acid is a well-known ingredient in the pharmaceutical industry due to its biological properties. It’s used as a tyrosinase inhibitor which is crucial in preventing the formation of melanin in skin-lightening treatments . Its derivatives are also explored for their potential in creating new medications due to their bioactive properties.

Agrochemistry

In agrochemistry, kojic acid derivatives are utilized for their antimicrobial properties. They serve as a natural pesticide and fungicide, helping protect crops from various fungal diseases and pests without the harmful side effects of synthetic chemicals .

Cosmetology

Kojic acid is widely used in cosmetology for its skin-lightening effects. It’s found in creams, lotions, and serums aimed at reducing hyperpigmentation, age spots, and scars. Its ability to inhibit melanin production makes it a popular choice for cosmetic formulations .

Ligand for Complex Compounds

Due to its chelating properties, kojic acid serves as a ligand for complex compounds. It can form stable complexes with metals, which are used in various chemical analyses and as catalysts in organic synthesis .

Construction of Biologically Active Heterocyclic Molecules

Kojic acid is a building block for constructing biologically active heterocyclic molecules. Researchers utilize it to synthesize compounds that may exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties .

Boron Neutron Capture Therapy (BNCT) for Cancer

Functionalization with kojic acid has been used to create 10B-labeled derivatives of dodecaboranethiol for BNCT, a targeted radiation cancer treatment. This application highlights the potential of kojic acid derivatives in advanced medical therapies .

Cardiovascular Therapies

Compound ML221, a derivative of kojic acid, is a highly effective antagonist of the APJ apelin receptor. It has potential use in the therapy of cardiovascular diseases, showcasing the versatility of kojic acid in medical research .

Anti-inflammatory and Antituberculosis Effects

Kojic acid derivatives, such as pivalic acid esters and piperazine derivatives, have been shown to be effective inhibitors of neutrophil elastase, suitable for the treatment of inflammatory lung diseases. Additionally, some derivatives exhibit anti-tuberculosis and anticancer effects, further expanding the scope of kojic acid in therapeutic applications .

作用機序

Target of Action

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as kojic acid, is widely used in the pharmaceutical industry, agrochemistry, and cosmetology . . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, kojic acid can prevent the formation of melanin .

Mode of Action

Kojic acid works by chelating copper ions in the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of phenolic compounds, which are precursors to melanin . This results in a decrease in melanin production, which can lighten skin color and treat hyperpigmentation disorders .

Biochemical Pathways

The primary biochemical pathway affected by kojic acid is the melanogenesis pathway. By inhibiting tyrosinase, kojic acid prevents the conversion of L-tyrosine to L-DOPA and then to dopaquinone, two critical steps in the melanogenesis pathway . This inhibition results in a decrease in melanin production.

Pharmacokinetics

It is known that kojic acid can be topically applied and absorbed through the skin . Its bioavailability may be influenced by factors such as the formulation of the product, the concentration of kojic acid, and the individual’s skin type .

Result of Action

The primary molecular effect of kojic acid’s action is the inhibition of tyrosinase activity, leading to a decrease in melanin production . This can result in a lightening of the skin color and the treatment of hyperpigmentation disorders. At the cellular level, kojic acid may also have antioxidant properties due to its ability to chelate metal ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of kojic acid. For example, kojic acid is known to be unstable in air and light, which can lead to a decrease in its effectiveness . Therefore, products containing kojic acid are often formulated with stabilizers or packaged in a way that minimizes exposure to air and light . The pH of the product can also affect the stability and efficacy of kojic acid .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXWFHDFTAZGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214652 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-methyl-4H-pyran-4-one | |

CAS RN |

644-46-2 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allomaltol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)